H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH

Description

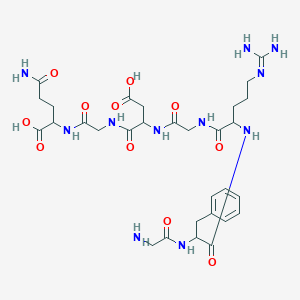

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is a synthetic peptide featuring a sequence of alternating glycine (Gly) and DL-configured amino acids (phenylalanine, arginine, aspartic acid, and glutamine). The DL notation indicates racemic mixtures of amino acids, deviating from the natural L-configuration found in most biological systems. The peptide’s structure includes the arginine-glycine-aspartic acid (RGD) motif, a critical sequence recognized by integrin receptors for mediating cell adhesion . This motif is embedded within a longer sequence, which may influence its conformational stability, receptor-binding specificity, and biological activity.

Properties

Molecular Formula |

C30H45N11O11 |

|---|---|

Molecular Weight |

735.7 g/mol |

IUPAC Name |

5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35) |

InChI Key |

VNBPDMAPAHYMMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Removal of protecting groups to expose reactive sites for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reducing agents like sodium borohydride.

Substitution: Replacement of one functional group with another, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, in aqueous or alcoholic solutions.

Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated peptides.

Scientific Research Applications

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell adhesion and signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in tissue engineering.

Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism by which H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH exerts its effects involves interactions with specific molecular targets, such as integrins. These interactions can influence cell adhesion, migration, and signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Natural RGD-Containing Proteins

Natural proteins such as fibronectin, vitronectin, and osteopontin contain the RGD motif in an L-amino acid configuration, enabling high-affinity binding to integrins (e.g., αvβ3, α5β1). Below is a comparative analysis:

Key Findings :

Key Findings :

- The absence of RGD in the comparator peptide shifts its biological role toward membrane interactions rather than integrin signaling.

- Charge differences influence solubility and cellular uptake mechanisms.

Biological Activity

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is a synthetic peptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its molecular interactions, cytotoxic effects, and implications for therapeutic use.

Molecular Structure and Properties

The compound this compound is characterized by a specific sequence of amino acids that contribute to its biological properties. The molecular formula and weight are pivotal in determining its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N6O7 |

| Molecular Weight | 462.49 g/mol |

| CAS Number | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Research indicates that peptides like this one can modulate signaling pathways associated with cell survival, apoptosis, and proliferation.

- Cell Signaling : The peptide may influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

- Apoptosis Induction : Studies have shown that similar peptides can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (lung) | 15.5 ± 2.1 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 20.3 ± 1.8 | Cell cycle arrest in G1 phase |

| SW-480 (colon) | 18.0 ± 3.0 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting potential as an anti-cancer agent.

Case Studies

Case Study 1: Lung Cancer Treatment

A study investigated the effects of this compound on A549 lung cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with an increase in early apoptotic cells observed at higher concentrations.

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells, treatment with the peptide resulted in a notable decrease in cell viability and an increase in G1 phase arrest, indicating its potential role in inhibiting tumor growth.

Research Findings

Research findings suggest that this compound may serve as a promising candidate for further development as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential utility in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.